molecular formula C24H26FN5O4S B2501010 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide CAS No. 1021215-13-3

1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2501010
CAS No.: 1021215-13-3
M. Wt: 499.56
InChI Key: DQNAJTLFAZHKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26FN5O4S and its molecular weight is 499.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons .

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, reducing its excitability .

Biochemical Pathways

The activation of GIRK channels by the compound affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, affecting neuronal signaling . This can have downstream effects on various neurological processes, including pain perception, heart rate, and hormone secretion .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays, which assess its absorption, distribution, metabolism, and excretion (ADME) properties . The compound has shown nanomolar potency as a GIRK1/2 activator and improved metabolic stability over prototypical urea-based compounds . These properties suggest that the compound has good bioavailability .

Result of Action

The activation of GIRK channels by the compound leads to the hyperpolarization of cells, reducing their excitability . This can result in the modulation of various cellular and molecular processes, including neuronal signaling, hormone secretion, and heart rate .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and ion concentration of the cellular environment can affect the compound’s binding to GIRK channels . Additionally, factors such as temperature and the presence of other substances can influence the compound’s stability and efficacy .

Properties

IUPAC Name

1-[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O4S/c1-14-21-19(24(32)29-9-6-16(7-10-29)22(26)31)12-20(15-2-4-17(25)5-3-15)27-23(21)30(28-14)18-8-11-35(33,34)13-18/h2-5,12,16,18H,6-11,13H2,1H3,(H2,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNAJTLFAZHKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCC(CC4)C(=O)N)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.